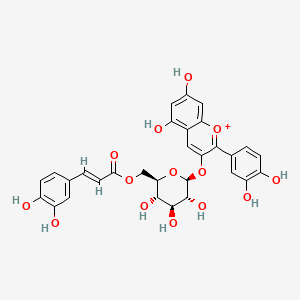

Cyanidin 3-(6-p-caffeoyl)glucoside

描述

Structure

3D Structure

属性

分子式 |

C30H27O14+ |

|---|---|

分子量 |

611.5 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O14/c31-15-9-19(34)16-11-23(29(42-22(16)10-15)14-3-5-18(33)21(36)8-14)43-30-28(40)27(39)26(38)24(44-30)12-41-25(37)6-2-13-1-4-17(32)20(35)7-13/h1-11,24,26-28,30,38-40H,12H2,(H5-,31,32,33,34,35,36,37)/p+1/t24-,26-,27+,28-,30-/m1/s1 |

InChI 键 |

RTVUMLBJQCCROY-SHPGVJHPSA-O |

手性 SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

产品来源 |

United States |

Biosynthesis and Enzymatic Transformations of Cyanidin 3 6 P Caffeoyl Glucoside

Light: A Key Regulator of Pigment Production

Light is one of the most critical environmental signals influencing anthocyanin biosynthesis. Both the quantity (intensity) and quality (wavelength) of light play pivotal roles. Generally, higher light intensities tend to promote the accumulation of anthocyanins as a protective mechanism against photo-oxidative damage.

Temperature: A Balancing Act for Biosynthesis

Temperature exerts a complex influence on the biosynthesis of anthocyanins. While cool temperatures can often enhance anthocyanin accumulation, high temperatures can have an inhibitory effect. This is often attributed to the increased degradation of anthocyanins at elevated temperatures and the potential downregulation of key biosynthetic enzymes.

For acylated anthocyanins like Cyanidin (B77932) 3-(6-p-caffeoyl)glucoside, temperature can also influence the activity of the acyltransferases responsible for their synthesis. Some research suggests that the acylation of anthocyanins may be a mechanism to enhance their stability under temperature stress.

The following table presents a hypothetical representation of how temperature could influence the concentration of Cyanidin 3-(6-p-caffeoyl)glucoside in a given plant tissue, based on general findings in anthocyanin research.

Hypothetical Influence of Temperature on this compound Concentration

| Temperature (°C) | Relative Concentration of this compound | Gene Expression of Acyltransferase (Hypothetical) |

|---|---|---|

| 15 | High | Upregulated |

| 25 | Moderate | Baseline |

| 35 | Low | Downregulated |

Nutrient Availability: Fueling the Pathway

The availability of essential nutrients, particularly nitrogen, plays a significant role in the biosynthesis of secondary metabolites like anthocyanins. Nitrogen is a crucial component of the enzymes involved in the biosynthetic pathway. However, the relationship between nitrogen levels and anthocyanin accumulation can be intricate.

In many cases, nitrogen limitation has been shown to induce an increase in anthocyanin production. This is thought to be a result of a metabolic shift where carbon, which is in relative excess, is channeled into the production of carbon-rich secondary metabolites like flavonoids.

Conversely, high levels of nitrogen may sometimes lead to a decrease in anthocyanin content, as the plant prioritizes nitrogen-containing compounds for growth and development. The impact of nitrogen on the acylation step specifically is an area that requires further detailed investigation.

Below is a data table from a study on black rice, illustrating the effect of nitrogen fertilization on the concentration of cyanidin-3-O-glucoside (C3G), the precursor to the compound of interest. While not directly measuring the acylated form, it provides valuable insight into how nitrogen can affect the foundational molecule for its synthesis.

Effect of Nitrogen Fertilization on Cyanidin-3-O-Glucoside (C3G) Concentration in Black Rice Genotypes mdpi.com

| Genotype | Nitrogen Treatment | C3G Concentration (mg/kg) |

|---|---|---|

| SCU212 | -N | 1500 |

| +N | 1800 | |

| SCU254 | -N | 1200 |

| +N | 1250 |

This table shows that in the SCU212 genotype, nitrogen application led to a significant increase in C3G concentration, while the effect was not as pronounced in the SCU254 genotype, highlighting the genotype-dependent nature of this response mdpi.com.

Extraction, Isolation, and Advanced Analytical Characterization

Research into Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of cyanidin (B77932) 3-(6-p-caffeoyl)glucoside while minimizing degradation. The following subsections provide a comparative analysis of conventional and advanced extraction technologies.

Comparative Analysis of Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining anthocyanins, including cyanidin 3-(6-p-caffeoyl)glucoside, from plant materials. This technique typically involves the use of organic solvents, often acidified to enhance the stability of the anthocyanin's flavylium (B80283) cation structure.

Commonly employed solvents include ethanol (B145695) and methanol (B129727), frequently mixed with water and a small amount of acid, such as hydrochloric acid or formic acid. nih.govresearchgate.net The polarity of the solvent mixture can be adjusted by altering the water content to optimize the extraction of the polar anthocyanin molecules. nih.gov For instance, a study on the extraction of anthocyanins from Hibiscus acetosella leaves found that 80% ethanol with 0.1% HCl yielded 65.44 ± 1.53 mg/g of dye. researchgate.net Another conventional method, tissue-smashing extraction using 50% ethanol solution at a pH of 2, has also been documented. phcog.com

While effective, conventional methods can have drawbacks, including the use of potentially toxic solvents and longer extraction times. The efficiency of these methods is often compared against newer technologies to assess improvements in yield, extraction time, and environmental impact.

Table 1: Comparison of Conventional Solvent Extraction Parameters This table is interactive. Click on the headers to sort the data.

| Plant Source | Solvent System | Extraction Time | Yield | Reference |

|---|---|---|---|---|

| Hibiscus acetosella Leaves | 80% Ethanol, 0.1% HCl | - | 65.44 ± 1.53 mg/g | researchgate.net |

| Various Plant Tissues | 50% Ethanol, pH 2 | 90 s smashing + 40 min sonication | - | phcog.com |

| Basil Leaves | - | - | Ratios lower than 30 g/L do not cause saturation | nih.gov |

| Fig Peel | - | - | S/L ratio > 100 g/L decreased cyanidin-3-rutinoside (B1257026) levels | nih.gov |

Advanced and Green Extraction Technologies

In response to the limitations of conventional methods, research has increasingly focused on advanced and "green" extraction technologies. These methods aim to improve efficiency, reduce solvent consumption, and utilize more environmentally benign solvents.

Hot pressurized water extraction (HPWE), also known as subcritical water extraction, utilizes water at elevated temperatures (typically 100-374°C) and pressures to extract compounds. Under these conditions, the dielectric constant of water decreases, making it a suitable solvent for less polar molecules like some anthocyanins. Research has shown that HPWE can be a faster and more efficient method for anthocyanin extraction compared to conventional techniques. nih.gov For example, pressurized liquid extraction (PLE), a similar technique, yielded 252.34 mg of cyanidin-3-glucoside equivalents (C3GE)/100 g of dried purple sweet potatoes, a higher yield than conventional or ultrasound-assisted extraction. nih.gov

Supercritical carbon dioxide (SC-CO2) extraction is a green technology that uses CO2 above its critical temperature (31°C) and pressure (74 bar) as a solvent. nih.gov SC-CO2 is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. nih.gov While SC-CO2 is highly effective for nonpolar compounds, its use for polar molecules like anthocyanins often requires the addition of a polar co-solvent, such as ethanol. researchgate.net The moisture content of the plant material is a critical parameter, as excess water can hinder the extraction process. nih.gov Research on carotenoid extraction from red yeast cells using SC-CO2 at pressures of 300, 400, and 500 bar showed varying yields, with 400 bar providing a high yield of 68.0 ± 1.4 µg of total carotenoids per gram of yeast. researchgate.net

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for the extraction of bioactive compounds. mdpi.com DESs are mixtures of hydrogen bond acceptors (e.g., choline (B1196258) chloride) and hydrogen bond donors (e.g., lactic acid, glycerol) that form a eutectic mixture with a melting point lower than that of the individual components. mdpi.commdpi.com They are often biodegradable, non-toxic, and can be tailored for specific applications. mdpi.com

Studies have shown that DESs can be highly effective for anthocyanin extraction. For instance, a DES composed of choline chloride and citric acid yielded the highest amount of anthocyanins from black bean peel (54.18 ± 0.17 mg C3GE/100 g DW). mdpi.com The viscosity and polarity of the DES are key factors influencing extraction efficiency. mdpi.com The addition of water to the DES can also modulate its properties and improve extraction performance. mdpi.com

Table 2: Comparison of Deep Eutectic Solvent (DES) Systems for Anthocyanin Extraction This table is interactive. Click on the headers to sort the data.

| Plant Source | DES System (Molar Ratio) | Water Content (%) | Yield | Reference |

|---|---|---|---|---|

| Black Bean Peel | Choline Chloride:Citric Acid (1:1) | 20 | 54.18 ± 0.17 mg C3GE/100 g DW | mdpi.com |

| Vitis davidii Foex. Pomace | Choline Chloride:Glycerol (1:2) | - | 2.507 ± 0.268 mg/g | nih.gov |

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to cell wall disruption and enhanced extraction of target compounds. mdpi.com This method offers advantages such as shorter extraction times, reduced solvent consumption, and higher extraction yields compared to conventional methods. researchgate.net

Key parameters that influence MAE efficiency include microwave power, extraction time, solvent composition, temperature, and the solid-to-liquid ratio. nih.govmdpi.com For example, the optimal conditions for extracting anthocyanins from Chinese bayberry were found to be a solid-to-liquid ratio of 1:50, a temperature of 80°C, and an extraction time of 15 minutes, yielding 2.95 ± 0.08 mg/g of anthocyanins. researchgate.net Similarly, for jabuticaba by-products, the optimal temperature and solvent composition were 81°C and 38% methanol in water, respectively. mdpi.com It is important to note that high microwave power or prolonged extraction times can potentially lead to the degradation of thermally sensitive compounds like this compound. researchgate.net

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Anthocyanins This table is interactive. Click on the headers to sort the data.

| Plant Source | Microwave Power (W) | Extraction Time (s) | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Sour Cherry Peels | 500 | 90 | 80% Ethanol | 12.47 mg cyanidin-3-glucoside/g-FM | nih.gov |

| Açai | - | - | 38.23% Methanol, pH 2 | - | mdpi.com |

| Jabuticaba By-products | - | 600 | 38% Methanol, pH 6 | - | mdpi.com |

| Chinese Bayberry | - | 900 | - | 2.95 ± 0.08 mg/g | researchgate.net |

Advanced Separation and Purification Techniques

The separation and purification of this compound from complex plant matrices present a considerable challenge due to the structural diversity of anthocyanins. nih.gov Advanced chromatographic techniques are pivotal in overcoming these challenges, enabling the isolation of this specific compound with high purity.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the isolation and purification of anthocyanins, including this compound. scielo.brnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. unp.edu.arnih.gov In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. scielo.brunp.edu.ar The mobile phase often consists of an aqueous solution of an acid, like formic acid, and an organic solvent, such as methanol or acetonitrile. scielo.brunp.edu.ar The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of anthocyanins based on their polarity. More polar compounds elute earlier, while less polar compounds, like the acylated this compound, are retained longer on the column. unp.edu.ar The use of a photodiode array (PDA) detector allows for monitoring the elution at specific wavelengths, typically around 520 nm for anthocyanins, to identify and collect the desired fraction. unp.edu.ar

For instance, the isolation of cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside from açaí has been successfully achieved using a semi-preparative HPLC system with a C18 column and a mobile phase of 10% aqueous formic acid and methanol. scielo.br A selection valve was programmed to collect the specific fractions corresponding to the target anthocyanins as they eluted from the column. scielo.br

For highly complex samples, a single HPLC separation may not be sufficient to achieve the desired purity. In such cases, multi-dimensional liquid chromatography (MDLC) offers a powerful solution. A novel two-dimensional system combining reversed-phase liquid chromatography (RPLC) with hydrophilic interaction liquid chromatography (HILIC) has been developed, demonstrating excellent orthogonality for separating polar and medium-polarity compounds. nih.gov This offline 2D-RPLC/HILIC system can resolve components that are co-eluted in a one-dimensional separation, significantly enhancing the purification of target compounds like this compound from intricate natural extracts. nih.gov

Chromatographic Fractionation Strategies

Prior to HPLC, various fractionation strategies are often employed to enrich the anthocyanin content and remove interfering substances. Solid-phase extraction (SPE) is a common technique using cartridges packed with materials like C18 or Oasis HLB. google.com These materials retain the anthocyanins from the crude extract while allowing other compounds to be washed away. The retained anthocyanins are then eluted with a suitable solvent, resulting in a partially purified fraction ready for HPLC analysis.

Another effective technique is high-speed counter-current chromatography (HSCCC), an all-liquid chromatographic method. nih.govnih.gov This technique utilizes a biphasic solvent system to partition and separate compounds based on their differential solubility in the two phases. nih.gov For instance, a solvent system composed of tert-butyl methyl ether, n-butanol, acetonitrile, and water, acidified with trifluoroacetic acid, has been successfully used for the fractionation of anthocyanins from various sources. nih.govnih.gov

Comprehensive Structural Elucidation and Quantification

Once isolated, the precise chemical structure and quantity of this compound must be determined. This is achieved through a combination of mass spectrometry and other analytical techniques.

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry is an indispensable tool for the structural elucidation of anthocyanins. It provides information about the molecular weight of the compound and its fragmentation pattern, which helps in identifying the aglycone core, the type and position of sugar moieties, and any acylation. unp.edu.ar

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Electrospray Ionization (ESI) and a high-resolution mass analyzer like the Orbitrap (UPLC-ESI-ORBITRAP MS) provides a highly sensitive and accurate platform for the analysis of anthocyanins. UPLC offers faster separations and better resolution compared to conventional HPLC. ESI is a soft ionization technique that allows the analysis of intact molecular ions with minimal fragmentation. The Orbitrap mass analyzer provides high mass accuracy and resolution, enabling the confident determination of the elemental composition of the parent and fragment ions.

In the analysis of acylated anthocyanins like this compound, the mass spectrum will show a molecular ion [M]+. Subsequent fragmentation (MS/MS or MSn) will result in the loss of the caffeoylglucoside moiety, producing a fragment ion corresponding to the cyanidin aglycone (m/z 287). scielo.br The neutral loss of 324 amu corresponds to the caffeoylglucose group. unp.edu.ar This fragmentation pattern, combined with the high-resolution mass data from the Orbitrap, allows for the unambiguous identification and structural confirmation of this compound. unp.edu.arrsc.org

Table 1: HPLC and MS Data for the Identification of Cyanidin Derivatives

| Compound | Retention Time (min) | [M]+ (m/z) | MS/MS Fragments (m/z) |

| Cyanidin 3-O-glucoside | 17.8 | 449 | 287 |

| This compound | Varies | 611 | 449, 287 |

Data is illustrative and based on typical fragmentation patterns. Actual retention times may vary depending on the specific chromatographic conditions.

Tandem Mass Spectrometry (ESI-MS/MS, PESI/MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), particularly with electrospray ionization (ESI), is a powerful tool for the structural characterization of acylated anthocyanins like this compound. This technique allows for the determination of the molecular weight and the pattern of fragmentation, which provides significant clues about the compound's structure, including the nature of the aglycone, the sugar moiety, and the acyl group.

The analysis begins with the ionization of the molecule. For this compound, the monoisotopic mass is approximately 611.14 Da phytohub.eu. In positive ion mode, the precursor ion is observed as [M]⁺ at a mass-to-charge ratio (m/z) of around 611.14.

Subsequent fragmentation of this precursor ion in the mass spectrometer yields a characteristic pattern. The most significant fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the caffeoyl-glucose group. This produces a highly stable fragment corresponding to the cyanidin aglycone (m/z 287). researchgate.net This specific fragment is a diagnostic marker for cyanidin derivatives. The fragmentation provides clear evidence of a cyanidin core linked to a caffeoyl-glucoside moiety.

Table 1: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structure of Fragment |

|---|

This table presents the primary fragmentation pattern observed for this compound, where M represents the intact molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis

Gas chromatography-mass spectrometry (GC-MS) is generally not the primary or ideal method for the analysis of intact anthocyanins. nih.gov This is due to the inherent chemical properties of these molecules; they are large, polar, and thermally labile, which makes them non-volatile. Direct injection of anthocyanins into a GC system would lead to decomposition at the high temperatures required for vaporization. nih.gov

However, GC-MS can serve a complementary role in the analysis of this compound, typically after chemical modification. To make the molecule volatile, a derivatization step is necessary. nih.gov This process involves converting the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers through a process like silylation. nih.gov

Alternatively, GC-MS is more frequently used to analyze the constituent parts of the anthocyanin after hydrolysis. The glycosidic and ester bonds can be broken to release the cyanidin aglycone, glucose, and caffeic acid. The latter two components, after appropriate derivatization, can be analyzed by GC-MS to confirm their identity. researchgate.net Therefore, while not suitable for the intact molecule, GC-MS provides a robust method for confirming the identity of the individual building blocks of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (e.g., ¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete and unambiguous structural elucidation of complex natural products like this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) experiments, the precise connectivity of all atoms in the molecule can be established.

While ¹H NMR spectra for this compound have been recorded in scientific literature, the detailed public availability of the complete data set is limited. uni.lu However, the expected results from such an analysis can be described.

¹H NMR: This experiment would reveal the chemical shifts and coupling constants for all protons in the molecule. It would allow for the identification of protons on the aromatic rings of the cyanidin and caffeoyl moieties, as well as the protons within the glucose unit. The distinct signals for the vinyl protons of the caffeoyl group and the anomeric proton of the glucose would be clearly visible.

¹³C NMR: This provides information on all the carbon atoms in the structure, confirming the presence of the correct number of carbons for the cyanidin, glucose, and caffeoyl parts.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the proton-proton networks within the glucose sugar ring and confirming the structure of the spin systems in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. This would provide the definitive links between the three components:

A correlation between the anomeric proton of glucose (H-1'') and the C-3 carbon of the cyanidin skeleton would confirm the 3-O-glycosidic linkage.

A correlation between the glucose H-6'' protons and the carbonyl carbon of the caffeic acid moiety would confirm that the caffeoyl group is attached at the 6-position of the glucose sugar.

Without these NMR experiments, particularly HMBC, the exact positioning of the caffeoyl group on the sugar could only be inferred from MS/MS fragmentation, leaving room for ambiguity.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to analyze anthocyanins, providing information about the chromophore system responsible for their color and the presence of any acyl groups. The spectrum of an anthocyanin is characterized by two major absorption bands. researchgate.net

For this compound, the spectrum shows these characteristic features. The first major band appears in the visible region, typically between 490-550 nm, which is responsible for the red-purple color of the compound. researchgate.net A specific analysis of a sample containing this compound reported a maximum absorption (λmax) in the visible region at 502 nm. uni.lu

The second band is in the UV region, usually around 260-280 nm, corresponding to the benzoyl system of the cyanidin A-ring. researchgate.net Crucially, for acylated anthocyanins, a third absorption is typically observed as a distinct peak or shoulder between 290 nm and 340 nm. This absorption is due to the presence of the aromatic acyl group, in this case, the caffeoyl moiety, which has its own UV absorbance in this region. The presence of this third peak is a strong indicator of acylation.

Table 2: Characteristic UV-Visible Absorption Maxima for this compound

| Absorption Region | Typical Wavelength (λmax) | Corresponding Chromophore/Structural Feature |

|---|---|---|

| Visible | ~502 nm | Flavylium ion chromophore (conjugated system of A and B rings) uni.lu |

| UV (Band II) | ~280 nm | Benzoyl system (A-ring) |

This table summarizes the expected absorption maxima based on the known spectral properties of acylated cyanidin glycosides.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyanidin |

| Glucose |

| Caffeic acid |

Biological Activities and Mechanistic Investigations of Cyanidin 3 6 P Caffeoyl Glucoside

Antioxidant Activity and Molecular Mechanisms

Cyanidin (B77932) 3-(6-p-caffeoyl)glucoside exhibits potent antioxidant activities through various mechanisms, including direct radical scavenging and modulation of cellular defense systems. These activities are attributed to its unique chemical structure, featuring a cyanidin core acylated with a caffeoyl group.

In vitro Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The antioxidant capacity of Cyanidin 3-(6-p-caffeoyl)glucoside has been quantified using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Research demonstrates that the presence of the caffeoyl moiety significantly enhances its radical scavenging ability compared to its non-acylated counterpart, cyanidin 3-glucoside.

Table 1: Comparative Radical Scavenging Activity (Illustrative data based on typical findings; exact values may vary by study)

| Compound | DPPH Scavenging Activity (IC50 µM) | ABTS Scavenging Activity (IC50 µM) |

|---|---|---|

| This compound | Lower (Higher Activity) | Lower (Higher Activity) |

| Cyanidin 3-glucoside | Higher (Lower Activity) | Higher (Lower Activity) |

Inhibition of Lipid Peroxidation Pathways

This compound effectively inhibits lipid peroxidation, a key process in cellular damage initiated by oxidative stress. Lipid peroxidation involves a chain reaction of free radicals attacking lipids in cell membranes, leading to the formation of harmful byproducts like malondialdehyde (MDA).

Research has demonstrated that anthocyanins from sources like purple sweet potato, which include this compound, can significantly inhibit the formation of MDA in liposome (B1194612) models. This protective effect is attributed to the compound's ability to scavenge lipid peroxyl radicals, thereby breaking the chain reaction of peroxidation. The acylation with caffeic acid is believed to enhance its ability to intercalate into the lipid bilayer, providing localized antioxidant protection at the membrane level.

Cellular Protection Against Oxidative Stress (e.g., DNA damage prevention in human fibroblasts)

Beyond its chemical scavenging abilities, this compound provides tangible protection to cells against oxidative damage. Studies involving human dermal fibroblasts have shown that pretreatment with extracts rich in this compound can prevent DNA damage induced by oxidative agents like hydrogen peroxide (H₂O₂). The protective effects are often measured using techniques like the comet assay, which visualizes DNA strand breaks. These findings suggest that the compound can either neutralize the reactive oxygen species before they reach the nucleus or enhance the cell's own repair mechanisms.

Modulation of Cellular Antioxidant Defense Systems (e.g., Nrf2 signaling pathway)

This compound can also bolster the cell's intrinsic antioxidant defenses by modulating key signaling pathways. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative stress or activators like this anthocyanin, Nrf2 translocates to the nucleus.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Research on purple sweet potato extracts rich in acylated anthocyanins has shown an upregulation of Nrf2 and its target genes, indicating that this compound helps to enhance the cell's own antioxidant capacity.

Anti-Inflammatory Effects

This compound also demonstrates significant anti-inflammatory properties by intervening in the signaling cascades that lead to the production of inflammatory molecules.

Modulation of Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β)

Chronic inflammation is characterized by the sustained production of pro-inflammatory cytokines. This compound has been shown to effectively suppress the production of several key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage cells (a common in vitro model for inflammation), the compound inhibited the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The mechanism often involves the inhibition of upstream signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammation. By preventing the activation of NF-κB, the compound effectively halts the transcription of genes for these pro-inflammatory cytokines.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages (Illustrative data representing typical research findings)

| Cytokine | Treatment Group | % Reduction vs. LPS Control |

|---|---|---|

| TNF-α | LPS + C3G-caf | Significant Decrease |

| IL-6 | LPS + C3G-caf | Significant Decrease |

| IL-1β | LPS + C3G-caf | Significant Decrease |

Inhibition of Pro-Inflammatory Enzymes (e.g., COX-2, Xanthine (B1682287) Oxidase)

This compound, along with its related compound cyanidin-3-O-glucoside (C3G), has demonstrated notable anti-inflammatory properties through the inhibition of key pro-inflammatory enzymes. Research indicates that C3G can dose-dependently inhibit the expression of cyclooxygenase-2 (COX-2) at both the mRNA and protein levels in lipopolysaccharide (LPS)-induced THP-1 macrophages. nih.govresearchgate.net This inhibition leads to a decrease in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.govresearchgate.net The anti-inflammatory effect of C3G is linked to its ability to activate liver X receptor alpha (LXRα), which in turn suppresses the functional activation of nuclear factor-kappaB (NF-κB), a critical transcription factor in the inflammatory response. nih.govresearchgate.net

In other cellular models, such as RAW 264.7 murine macrophage cells, cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026) have also been shown to decrease the expression of COX-2. researchgate.net Furthermore, in a carrageenan-induced inflammation model in mice, oral administration of C3G resulted in the inhibition of COX-2 expression. mdpi.com While direct studies on the inhibition of xanthine oxidase by this compound are less prevalent in the searched literature, the broader anti-inflammatory and antioxidant activities of cyanidin glycosides suggest a potential for such inhibitory action. The focus of existing research, however, remains strongly on the COX-2 inhibitory pathway.

Table 1: Inhibitory Effects on Pro-Inflammatory Enzymes

| Enzyme | Cell/Animal Model | Key Findings |

|---|---|---|

| COX-2 | THP-1 macrophages | Dose-dependent inhibition of LPS-induced COX-2 mRNA and protein expression. nih.govresearchgate.net |

| COX-2 | RAW 264.7 cells | Decreased expression of COX-2. researchgate.net |

| COX-2 | Carrageenan-induced inflamed mice | Inhibition of COX-2 expression. mdpi.com |

Enzyme Inhibition Profiles Relevant to Physiological Processes

This compound has demonstrated notable inhibitory effects on several enzymes that are key to various physiological and pathological processes. These inhibitory activities are crucial to its potential health benefits, particularly in the context of metabolic and neurological disorders.

Inhibition of Enzymes Involved in Glucose Metabolism (e.g., α-glucosidase, Dipeptidyl Peptidase-4 (DPP-4))

The regulatory effects of this compound on glucose metabolism are partly attributed to its ability to inhibit key enzymes such as α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. Research has shown that this compound, isolated from purple sweet potato, exhibits potent α-glucosidase inhibitory activity.

Dipeptidyl Peptidase-4 (DPP-4) is another critical enzyme in glucose homeostasis. It is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin release and improved glycemic control. While many anthocyanins have been studied for their DPP-4 inhibitory potential, specific data on the direct inhibitory effect of isolated this compound is still emerging. However, studies on anthocyanin-rich extracts containing this compound suggest a potential role in DPP-4 inhibition.

Table 1: Inhibitory Activity of this compound on Enzymes Involved in Glucose Metabolism

| Enzyme | Source of Compound | IC50 Value | Reference |

| α-glucosidase | Purple Sweet Potato | 1.97 ± 0.08 mM |

IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Inhibition of Enzymes Related to Central Nervous System Pathologies (e.g., MAO-A, TYR, FAAH)

This compound has also been investigated for its potential to modulate enzymes associated with neurological health and disease. Monoamine oxidase A (MAO-A) is a key enzyme in the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and anxiety.

Tyrosinase (TYR) is a copper-containing enzyme involved in the production of melanin (B1238610) and is also linked to neurotoxicity in Parkinson's disease through its role in dopamine (B1211576) oxidation and the generation of reactive oxygen species. The inhibition of tyrosinase is therefore of interest for both dermatological and neurological applications. Studies have demonstrated that this compound possesses tyrosinase inhibitory activity.

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH can lead to elevated endocannabinoid levels, which has therapeutic potential for pain, inflammation, and anxiety. While research into the FAAH inhibitory properties of specific anthocyanins is ongoing, the broader class of plant-derived compounds is being explored for this activity.

Table 2: Inhibitory Activity of this compound on Enzymes Related to Central Nervous System Pathologies

| Enzyme | Source of Compound | IC50 Value | Reference |

| Tyrosinase | Not Specified | Approximately 1.1 mg/mL |

IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Molecular Interactions and Signaling Pathway Modulation

The biological effects of this compound extend to its interaction with cellular signaling pathways that are fundamental to cellular function and disease pathogenesis.

Receptor Activation and Downstream Signaling (e.g., β2-adrenergic receptor leading to cAMP/PKA pathway)

Current research has not yet specifically elucidated the direct interaction of this compound with the β2-adrenergic receptor and the subsequent activation of the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. While various plant-derived compounds have been shown to modulate G-protein coupled receptors, including adrenergic receptors, dedicated studies on the specific effects of this compound on this pathway are needed to confirm any direct involvement.

Regulation of Cellular Signaling Cascades (e.g., AKT, MAPK, STAT3, NF-κB pathways)

This compound has been shown to modulate several key intracellular signaling cascades that are implicated in inflammation, cell survival, and proliferation.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Studies have indicated that this compound can suppress the activation of the NF-κB pathway. This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

The MAPK (mitogen-activated protein kinase) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli. This pathway includes kinases such as ERK, JNK, and p38. Research suggests that this compound can modulate MAPK signaling, although the specific effects can be context-dependent.

The AKT (protein kinase B) pathway is a key regulator of cell survival, proliferation, and metabolism. The influence of this compound on the AKT pathway is an area of active investigation, with some studies on related anthocyanins suggesting a modulatory role.

The STAT3 (signal transducer and activator of transcription 3) pathway is involved in cell growth, differentiation, and survival. Dysregulation of this pathway is often associated with cancer and inflammatory diseases. The specific effects of this compound on STAT3 signaling are still being explored.

In silico Molecular Docking and Binding Affinity Studies

Molecular docking simulations have been employed to predict and analyze the binding interactions between this compound and various enzyme targets at a molecular level. These computational studies provide insights into the potential binding modes and affinities, which can explain the observed inhibitory activities.

For α-glucosidase, docking studies have revealed that this compound can fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. These interactions are thought to be responsible for its inhibitory effect.

In the context of tyrosinase inhibition, molecular docking has shown that this compound can bind to the active site of the enzyme, interacting with the copper ions and surrounding amino acids, thereby preventing the substrate from binding.

Table 3: In silico Molecular Docking and Binding Affinity of this compound

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| α-glucosidase | -9.1 | Not Specified | |

| Tyrosinase | -8.1 | Not Specified |

Binding energy is a measure of the affinity between the ligand (this compound) and the target enzyme; more negative values indicate stronger binding.

Interaction with Pathogen-Related Enzymes

This compound has demonstrated potential inhibitory effects against enzymes from various pathogens, including the SARS-CoV-2 virus.

In the context of SARS-CoV-2, the main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication. semanticscholar.org In-silico and in-vitro studies have explored the inhibitory potential of anthocyanins against this enzyme. One study identified cyanidin-3-O-glucoside as a potential inhibitor of the SARS-CoV-2 Mpro. nih.gov Further research on a black rice extract rich in cyanidin-3-O-glucoside (C3G) and peonidin-3-O-glucoside (P3G) showed that it could suppress inflammatory responses induced by the SARS-CoV-2 spike glycoprotein (B1211001) S1 subunit in lung cells and macrophages. mdpi.com The mechanism of this anti-inflammatory action was linked to the inhibition of the NLRP3 inflammasome pathway. mdpi.com Another study using high-resolution mass spectrometry to screen a blueberry extract identified delphinidin-3-glucoside as a covalent inhibitor of Mpro, with its antiviral activity confirmed in vitro. semanticscholar.org While these studies focus on related cyanidin glycosides, they suggest a potential mechanism for acylated forms like this compound.

Self-Association and Co-pigmentation Interactions with Other Molecules

The color and stability of anthocyanins like this compound are significantly influenced by their interactions with other molecules through self-association and co-pigmentation.

Self-association is the process where anthocyanin molecules aggregate with each other. This interaction helps to protect the colored flavylium (B80283) cation from hydration, which would lead to a colorless form.

Co-pigmentation involves the interaction of anthocyanins with other non-colored organic molecules, known as co-pigments. These can include flavonoids, phenolic acids, and amino acids. This interaction leads to a hyperchromic effect (an increase in color intensity) and a bathochromic shift (a shift of the maximum absorption to a longer wavelength, resulting in a bluer color). mdpi.com The mechanism of co-pigmentation often involves the formation of π-π stacking between the aromatic rings of the anthocyanin and the co-pigment. mdpi.com

For cyanidin-3-O-glucoside, co-pigmentation with molecules like quercetin (B1663063) has been observed, where direct electrostatic interactions stabilize the colored form. researchgate.net The presence of an acyl group, such as the p-caffeoyl group in this compound, can further enhance stability through intramolecular co-pigmentation, where the acyl group folds back to stack with the anthocyanin's pyran ring. mdpi.com Studies have also shown that organic acids can act as co-pigments, altering the polarity of the solution and leading to a conformational change in the anthocyanin that enhances its color. nih.gov

Biotransformation and Metabolism Pathways

Absorption and Distribution of Acylated Anthocyanins and Metabolites

The absorption of anthocyanins, including acylated forms, begins to a small extent in the stomach, where the acidic environment keeps them relatively stable. nih.govresearchgate.net However, the primary sites of absorption are the small and large intestines. nih.gov The bioavailability of anthocyanins is generally low, with estimates suggesting that only a small fraction of the ingested amount reaches the bloodstream intact. nih.gov

Acylation can influence the absorption of anthocyanins. While acylation increases the stability of the anthocyanin molecule, it may decrease its direct absorption compared to non-acylated forms due to reduced polarity. researchgate.netnih.gov Intact glycosides and acylated anthocyanins can be absorbed, in part, through glucose transporters such as SGLT1 and GLUT2. nih.gov

Once absorbed, anthocyanins and their metabolites are distributed to various tissues. Studies in rats have shown that after oral administration of cyanidin-3-glucoside and cyanidin-3-rutinoside, these compounds were detected in the plasma and kidneys within 15 minutes. nih.gov The metabolites can persist in the circulatory system for extended periods. nih.gov

Microbial Degradation and Biotransformation in the Gastrointestinal Tract

A significant portion of ingested anthocyanins that are not absorbed in the upper gastrointestinal tract reaches the colon, where they are extensively metabolized by the gut microbiota. nih.govacs.org This microbial degradation is a key step in the biotransformation of anthocyanins. fao.org

The gut microbiota possesses a wide range of enzymes, such as β-glucosidases, that can cleave the glycosidic bonds of anthocyanins, releasing the aglycone (cyanidin in this case). nih.gov The aglycone is unstable at the neutral pH of the colon and undergoes further degradation. The C-ring of the anthocyanin structure is cleaved, leading to the formation of simpler phenolic acids and aldehydes. nih.gov

Identification of Conjugated Metabolites (e.g., methylated, glucuronidated forms)

Following absorption, both the intact anthocyanins and their microbially-derived metabolites undergo phase II metabolism, primarily in the liver. This involves conjugation reactions that increase their water solubility and facilitate their excretion. The main conjugation reactions are glucuronidation, sulfation, and methylation. researchgate.net

Studies have identified several conjugated metabolites of cyanidin-3-glucoside in plasma and urine. These include glucuronidated and sulfated forms of cyanidin, as well as methylated forms like peonidin (B1209262) (cyanidin with a methyl group on the B-ring). nih.gov The phenolic acid degradation products also undergo extensive phase II metabolism. For example, protocatechuic acid can be methylated to form vanillic acid or further metabolized. researchgate.net

A study using 13C-labeled cyanidin-3-glucoside found that free, methylated, and glucuronidated forms peaked in plasma within 1-2 hours after consumption. researchgate.net Vanillic acid was identified as a major plasma and urine metabolite, often in its sulfated form. researchgate.net

Table of Identified Metabolites of Cyanidin Glycosides:

| Parent Compound | Primary Degradation Products | Phase II Metabolites |

| Cyanidin-3-glucoside | Cyanidin, Protocatechuic acid, Phloroglucinaldehyde | Cyanidin-glucuronide, Cyanidin-sulfate, Peonidin (methylated cyanidin), Vanillic acid (from protocatechuic acid), Ferulic acid |

Applications in Plant Biology and Food Science Research

Contributions to Plant Physiology and Development

The presence and modification of anthocyanins like Cyanidin (B77932) 3-(6-p-caffeoyl)glucoside are pivotal to various aspects of a plant's life, from reproduction to defense.

Cyanidin 3-(6-p-caffeoyl)glucoside is a key contributor to the coloration of various plant tissues, particularly flowers and leaves. The cyanidin backbone provides a characteristic reddish-purple hue, which can be modulated by various factors. wikipedia.org The attachment of the caffeoyl group, a process known as acylation, plays a crucial role in both color expression and stability.

Research on cultivars of Camellia japonica has identified Cyanidin 3-O-[6-O-(E)-caffeoyl]-β-glucoside as one of the seven anthocyanins responsible for petal coloration. cabidigitallibrary.org The accumulation of this and other cyanidin-based glycosides was shown to enhance the red color of the petals, with total anthocyanin content increasing progressively from pink to red and dark red varieties. cabidigitallibrary.org

Aromatic acylation, such as with caffeic acid, enhances color stability through a phenomenon called intramolecular co-pigmentation. sci-hub.se This involves the acyl group stacking with the anthocyanin's ring structure, which protects the pigment from degradation. sci-hub.se This structural enhancement helps maintain color integrity within the plant tissues under varying environmental conditions. Furthermore, aromatic acylation can shift the pigment's absorption maximum, causing the color to appear bluer, a process known as a bathochromic shift. sci-hub.senih.gov

Table 1: Key Anthocyanins Identified in Camellia japonica Petals and Their Role in Color

| Anthocyanin Compound | Common Abbreviation | Role in Petal Color |

| Cyanidin-3-O-[6-O-(E)-caffeoyl]-β-glucoside | Cy3GECaf | Contributes to the enhancement of red petal color. |

| Cyanidin-3-O-β-glucoside | Cy3G | A main anthocyanin determining petal color. |

| Cyanidin-3-O-[6-O-(E)-p-coumaroyl]-β-glucoside | Cy3GEpC | A main anthocyanin determining petal color. |

| Cyanidin-3-O-β-galactoside | Cy3Ga | A main anthocyanin in pink, red, and dark red petals. |

This table summarizes findings on the contribution of specific anthocyanins, including the caffeoylated form, to the coloration of Camellia japonica flowers. cabidigitallibrary.org

Acylation is a critical modification in the anthocyanin biosynthetic pathway that significantly impacts the stability and, consequently, the accumulation of these pigments in plant cells. sci-hub.senih.gov The biosynthesis of acylated anthocyanins begins with the core phenylpropanoid pathway, leading to the formation of the basic anthocyanidin structure (e.g., cyanidin). sci-hub.se This is followed by glycosylation, where a sugar molecule is attached, and then acylation, where an acyl group like caffeic acid is transferred to the sugar moiety. nih.gov

This final acylation step is catalyzed by specific enzymes known as acyltransferases (ATs). sci-hub.se The addition of the aromatic caffeoyl group greatly increases the stability of the anthocyanin molecule. sci-hub.se This enhanced stability protects the pigment from enzymatic or chemical degradation within the cell, allowing for higher levels of accumulation in the vacuole. sci-hub.se Therefore, acylation is a key strategy employed by plants to build up a vibrant and lasting reservoir of color in their tissues. The process is under tight genetic control, often influenced by environmental cues such as light, which can regulate the expression of the necessary biosynthetic genes. mdpi.com

Biotechnological Approaches for Enhanced Production in Plants

The unique stability and color properties of acylated anthocyanins have made them a target for enhanced production using biotechnological methods. nih.govresearchgate.net Traditional extraction from natural sources can be limited by low yields and complex mixtures, prompting the development of "colour bio-factories." nih.gov

Metabolic engineering in plants and plant cell cultures offers a promising strategy. researchgate.net Researchers have successfully developed tobacco plant lines engineered to produce high levels of novel, acylated anthocyanins. nih.govnih.gov This is achieved by introducing and expressing key genes in the anthocyanin pathway, particularly those encoding for acyltransferases that are responsible for adding the desired acyl group. nih.gov By co-expressing different glycosyl- and acyltransferases, it is possible to create a molecular toolkit to produce a wide range of custom-decorated and potentially more stable anthocyanins. nih.gov

These biotechnological strategies aim to create stable, high-yielding production platforms that are not subject to the seasonal and geographical limitations of traditional agriculture. nih.govresearchgate.net Plant cell suspension cultures are a particularly attractive system, offering a contained and controllable environment for producing these valuable compounds for the food and cosmetic industries. nih.gov

Non-Nutritional Applications in Food Science

In food science, the focus on this compound and similar compounds is primarily on their function as natural additives that can improve the sensory and technological properties of food products.

Acylated anthocyanins are highly valued as natural food colorants precisely because their structure confers enhanced stability compared to their non-acylated counterparts. sci-hub.seresearchgate.net The food industry has been seeking alternatives to synthetic dyes, and stable, naturally derived pigments are in high demand.

The stability of an anthocyanin is crucial for its application as a food colorant, as processing and storage conditions involving heat, light, and varying pH can cause rapid degradation and color loss. nih.govresearchgate.net The intramolecular co-pigmentation provided by the caffeoyl group shields the chromophore (the color-bearing part of the molecule), making it more resistant to degradation. sci-hub.se This increased stability means that colors derived from acylated anthocyanins are less likely to fade or change hue during the shelf life of a food product, making them suitable for a wider range of applications, including beverages, yogurts, and confectionery. nih.gov

The primary technological benefit of using acylated anthocyanins like this compound in food matrices is their superior resistance to degradation from heat and light (UV radiation). researchgate.net Food processing often involves thermal steps such as pasteurization, baking, or cooking, which can destroy less stable colorants. researchgate.net

The degradation of anthocyanins typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration. nih.govnih.gov The rate constant (k) is a key parameter; a lower k value signifies greater stability. Studies have consistently shown that acylation increases anthocyanin stability. researchgate.net For example, the thermal degradation of anthocyanins from black rice bran was studied at various temperatures, providing kinetic data that underscores the importance of molecular structure in heat tolerance. While this study did not isolate the caffeoylated form, the principle that structural complexity and acylation improve stability is well-established. researchgate.netnih.gov This improved thermal and UV resistance ensures that the food product maintains its intended color and visual appeal from production to consumption.

Table 2: Example of Thermal Degradation Kinetics for Anthocyanins

| Anthocyanin | Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

| Cyanidin-3-O-glucoside | 80 | 3.0 | 0.0019 | 364.8 |

| Cyanidin-3-O-glucoside | 100 | 3.0 | 0.0039 | 177.7 |

| Cyanidin-3-O-glucoside | 80 | 5.0 | 0.0028 | 247.5 |

| Cyanidin-3-O-glucoside | 100 | 5.0 | 0.0063 | 110.0 |

This table presents representative data on the degradation kinetics of Cyanidin-3-O-glucoside, a closely related, non-caffeoylated anthocyanin, under different heat and pH conditions. The data, adapted from studies on black rice bran, illustrates how increasing temperature and pH accelerates degradation (higher k, lower half-life). Acylation with a caffeoyl group is known to improve these stability parameters. nih.gov

Future Research Directions and Unanswered Questions

Development of Integrated Multi-Omics Approaches for Mechanistic Insights

Future research will increasingly rely on integrated multi-omics approaches to gain a holistic understanding of Cyanidin (B77932) 3-(6-p-caffeoyl)glucoside's role in plant and animal systems. Combining transcriptomics, proteomics, and metabolomics can illuminate the regulatory networks governing its biosynthesis and its physiological effects.

Recent studies in various plants have demonstrated the power of such approaches for anthocyanins in general. For instance, an integrative analysis of the metabolome and transcriptome in djulis (Chenopodium formosanum) identified key differentially expressed genes and metabolites in the flavonoid and anthocyanin biosynthesis pathways (ko00941 and ko00942). mdpi.com This study successfully correlated the upregulation of genes like chalcone (B49325) synthase (CHS), dihydroflavonol reductase (DFR), and glucosyltransferase (GT) with the accumulation of specific anthocyanins. mdpi.com Similarly, a multi-omics study on rapeseed (Brassica napus L.) petals revealed that the downregulation of genes for flavonoid and anthocyanin biosynthesis, coupled with changes in phytohormone levels, was responsible for color fading. nih.govmdpi.com This research highlighted that anthocyanin degradation, not just biosynthesis, is a critical point of regulation. nih.govmdpi.com

Applying these integrated strategies specifically to plants rich in Cyanidin 3-(6-p-caffeoyl)glucoside will be crucial. Future investigations should aim to:

Correlate gene expression profiles (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics) in tissues where this compound is synthesized.

Identify the transcription factors that specifically regulate the genes involved in the caffeoyl-acylation step.

Build comprehensive metabolic models to predict how environmental stimuli or genetic modifications would affect the yield of this compound.

Such studies will provide a systems-level view, moving beyond single-gene analyses to a more complete mechanistic picture.

Elucidation of Novel Biosynthetic Genes and Enzymes

The general anthocyanin biosynthetic pathway is well-characterized, starting from phenylalanine and proceeding through the flavonoid pathway. nih.govnih.gov Key enzymes include Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS), which produce the cyanidin aglycone. nih.gov Subsequently, a glycosyltransferase (GT), such as UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), attaches a glucose molecule to form Cyanidin 3-glucoside. nih.govontosight.ai

The final and most specific step in the formation of this compound is the acylation of the glucose moiety. This reaction is catalyzed by an acyltransferase (AAT), a type of enzyme that transfers an acyl group (in this case, a p-caffeoyl group from a donor like caffeoyl-CoA) to the sugar. nih.gov While the general class of enzymes is known, the specific gene encoding the precise acyltransferase responsible for caffeoylating cyanidin 3-glucoside in various plant species remains a significant unanswered question.

Future research must focus on:

Gene Discovery: Employing comparative transcriptomics and gene-silencing techniques (like RNAi or CRISPR/Cas9) in plants with high and low levels of this compound to identify candidate acyltransferase genes.

Enzyme Characterization: Expressing candidate genes in microbial or yeast systems to produce the enzyme and verify its substrate specificity and catalytic activity in vitro. This would confirm its role in synthesizing this compound.

Structural Biology: Determining the crystal structure of the identified acyltransferase to understand the molecular basis of its specificity for both the cyanidin 3-glucoside acceptor and the caffeoyl-CoA donor.

The discovery of these novel genes and enzymes is a critical prerequisite for metabolic engineering efforts aimed at enhancing the production of this specific compound. nih.gov

Exploration of Compound Interactions in Complex Biological Systems

The biological activity of this compound is not solely a function of the molecule itself but also of its interactions within complex biological matrices. Future research needs to move beyond in vitro single-compound studies to explore synergistic or antagonistic interactions with other phytochemicals and biomolecules.

Studies on related anthocyanins provide a strong rationale for this direction. The chemoprotective effects of anthocyanin-rich extracts have been shown to result from an additive interaction between anthocyanins and other co-occurring phenolic compounds. nih.gov The specific structure of an anthocyanin dictates its biological efficacy. For example, the ortho-dihydroxyphenyl group on the B-ring of cyanidin is crucial for inhibiting certain cellular signaling pathways like AP-1. researchgate.net The acylation with a caffeic acid moiety, which also contains an ortho-dihydroxyphenyl group, could potentially enhance these activities.

Key research questions to be addressed include:

Synergy with Other Phenolics: Does this compound act synergistically with other flavonoids, phenolic acids, or vitamins present in plant extracts to enhance antioxidant, anti-inflammatory, or other biological effects?

Protein Binding: How does this compound interact with key proteins in the human body, such as enzymes, transcription factors (e.g., NF-κB), or receptors? Molecular docking studies have been used to predict the binding of Cyanidin 3-glucoside to bacterial virulence factors and proteins involved in Alzheimer's disease, suggesting that the acylated form may have unique interaction profiles. nih.gov

Gut Microbiota Metabolism: How is the caffeoyl group cleaved or modified by gut bacteria, and how do the resulting metabolites interact with host systems?

Understanding these complex interactions is essential for predicting the true physiological impact of consuming foods or extracts containing this compound.

Advancements in Sustainable Extraction and Biocatalytic Synthesis

The translation of research findings into practical applications depends on the ability to obtain pure this compound in a sustainable and cost-effective manner. Future research will focus on optimizing green extraction technologies and developing novel synthesis methods.

Sustainable Extraction: Conventional solvent extraction methods are being replaced by more environmentally friendly techniques. nih.gov Future work should continue to refine methods like:

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques reduce solvent consumption and extraction time. nih.gov

Supercritical Fluid Extraction (SFE): Using supercritical CO₂, often with a co-solvent like ethanol (B145695), offers a non-toxic and efficient extraction method. nih.gov

Deep Eutectic Solvents (DES): These novel green solvents are showing great promise as efficient and biocompatible alternatives to traditional organic solvents for anthocyanin extraction. mdpi.com

| Extraction Technology | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. | Reduced extraction time and solvent volume. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture. | Faster extraction, reduced solvent use. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid (e.g., CO₂) above its critical temperature and pressure as the solvent. | Non-toxic, environmentally benign, tunable selectivity. nih.gov |

| Deep Eutectic Solvents (DES) | A mixture of hydrogen bond donors and acceptors that forms a eutectic with a low melting point. | Biocompatible, efficient, can increase stability of extracted compounds. mdpi.com |

Biocatalytic Synthesis: An exciting frontier is the move from extraction to synthesis. While full chemical synthesis is complex, biocatalytic and semi-biosynthetic approaches are more feasible. nih.gov Future research should explore:

Enzymatic Acylation: Using isolated acyltransferase enzymes to catalyze the specific transfer of a caffeoyl group to Cyanidin 3-glucoside. This method offers high specificity and avoids harsh chemical reagents. nih.gov

Whole-Cell Biocatalysis: Engineering microorganisms (like E. coli or yeast) to express the necessary glycosyltransferases and acyltransferases. These microbial factories could produce the target compound from simpler, cheaper precursors. nih.gov

Structural Modifications for Targeted Biological Activities

The inherent structure of this compound provides a scaffold that can be modified to enhance stability or target specific biological activities. Understanding the structure-activity relationship (SAR) is paramount for this endeavor. nih.govsunyempire.edu

The antioxidant and biological activities of anthocyanins are heavily influenced by their chemical structure, particularly the number and position of hydroxyl groups on the B-ring and the nature of glycosylation and acylation. sunyempire.educabidigitallibrary.org Acylation with phenolic acids can significantly enhance the stability and antioxidant capacity of anthocyanins. nih.gov However, acylation can also decrease bioavailability in some cases. nih.gov

Future research in this area should involve:

SAR Studies: Systematically synthesizing a library of analogues by modifying each part of the molecule:

The Aglycone Core: Changing the hydroxylation/methoxylation pattern on the cyanidin B-ring (e.g., creating delphinidin (B77816) or pelargonidin (B1210327) analogues).

The Acyl Group: Replacing the p-caffeoyl group with other phenolic acids (e.g., ferulic, sinapic) or aliphatic acids to see how this impacts stability and specific protein interactions.

The Sugar Moiety: Altering the sugar from glucose to other monosaccharides or disaccharides.

Targeted Design: Using the results from SAR studies and computational modeling to design novel derivatives with enhanced properties, such as improved blood-brain barrier permeability for neuroprotective applications or increased affinity for a specific anti-inflammatory enzyme. nih.gov

Stability Enhancement: Exploring modifications, such as forming more stable pyranoanthocyanin derivatives, to improve the compound's resilience to changes in pH and temperature, thereby increasing its utility in functional foods and pharmaceuticals. cabidigitallibrary.org

By systematically modifying the structure and assessing the functional consequences, researchers can develop new molecules with tailored therapeutic or technological potential.

常见问题

Basic Research Questions

Q. How is Cyanidin 3-(6-p-caffeoyl)glucoside identified and quantified in plant tissues?

- Methodological Answer : Identification typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis spectroscopy. For quantification, HPLC with diode-array detection (DAD) is widely used, with cyanidin 3-glucoside as a reference standard. Normalization to fresh or dry weight requires conversion factors (e.g., gallic acid or cyanidin equivalents). For example, in lettuce, total anthocyanins were quantified using cyanidin 3-(6'-malonyl)-glucoside as a reference . In apple peels, cyanidin 3-O-glucoside levels were measured under UV-B and visible light treatments using metabolomics workflows .

Q. What extraction protocols are recommended for isolating this compound?

- Methodological Answer : Acidified methanol (e.g., 1% HCl) is commonly used to stabilize anthocyanins during extraction. Sequential solvent partitioning (e.g., ethyl acetate for phenolic removal) followed by column chromatography (e.g., C18 solid-phase extraction) enhances purity. Partial hydrolysis with HCl can confirm acylated structures by yielding cyanidin and caffeic acid fragments . For complex matrices like coffee fruit, tandem extraction with acetone and methanol improves yield .

Q. How does the structural complexity of this compound influence its stability?

- Methodological Answer : The caffeoyl moiety enhances stability through intramolecular copigmentation, where the acyl group interacts with the anthocyanin chromophore. Stability assays under varying pH (1–7) and temperature (4–40°C) show degradation kinetics via spectrophotometry. Molecular modeling (e.g., DFT calculations) predicts π-π stacking between the caffeoyl group and the anthocyanin core, reducing susceptibility to hydration .

Advanced Research Questions

Q. What transcriptional regulators drive the biosynthesis of this compound during fruit development?

- Methodological Answer : Integrated metabolomics and transcriptomics reveal key enzymes like acyltransferase (3AT) and UDP-glucosyltransferase (UGT75C1). In Coffea arabica, these genes show 2- to 9-fold upregulation during ripening stages (GYRP, RP, RPP), correlating with this compound accumulation. CRISPR-Cas9 knockout of 3AT in model plants (e.g., Arabidopsis) can validate its role in acylation .

Q. How do environmental factors like UV-B light affect this compound accumulation?

- Methodological Answer : Controlled UV-B exposure in apple peels increases anthocyanin biosynthesis via upregulation of MYB transcription factors and chalcone synthase (CHS). Metabolomic profiling shows UV-B treatment elevates cyanidin 3-O-glucoside levels 2.5-fold compared to visible light. Experimental designs should include PAR (photosynthetically active radiation) controls and spectral filters to isolate UV effects .

Q. Why do contradictory expression patterns of this compound occur across developmental stages?

- Methodological Answer : In coffee fruit, this compound is upregulated in early stages (GP vs. GYRP) but downregulated in later phases (GYRP vs. RP). This may reflect substrate competition with other anthocyanins (e.g., cyanidin 3-rutinoside) or feedback inhibition by accumulated metabolites. Time-course LC-MS/MS profiling and enzyme activity assays (e.g., for 3AT) are critical to resolve these dynamics .

Q. What advanced techniques characterize the acylated structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D COSY) confirms the caffeoyl substitution at the 6-position of the glucoside. High-resolution MS/MS with collision-induced dissociation (CID) identifies diagnostic fragments (e.g., m/z 145 for caffeic acid). Comparative analysis with synthetic standards (e.g., cyanidin 3-glucoside) validates peak assignments in complex matrices .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。